molecular formula C12H17BrN2O2S B12474232 1-(3-Bromobenzyl)-4-(methylsulfonyl)piperazine

1-(3-Bromobenzyl)-4-(methylsulfonyl)piperazine

Cat. No.: B12474232
M. Wt: 333.25 g/mol
InChI Key: GKCVCSUGYUPKGT-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-4-(methylsulfonyl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromobenzyl group attached to the piperazine ring and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromobenzyl)-4-(methylsulfonyl)piperazine typically involves the reaction of 3-bromobenzyl chloride with 4-(methylsulfonyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the bromobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobenzyl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromobenzyl)-4-(methylsulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with receptors or enzymes, modulating their activity. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the methylsulfonyl group can enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromobenzyl)piperazine: Lacks the methylsulfonyl group, which may affect its solubility and reactivity.

    4-(Methylsulfonyl)piperazine: Lacks the bromobenzyl group, which may influence its binding affinity and specificity.

Uniqueness

1-(3-Bromobenzyl)-4-(methylsulfonyl)piperazine is unique due to the combination of the bromobenzyl and methylsulfonyl groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The presence of both groups allows for diverse chemical modifications and interactions, enhancing its potential in research and industry.

Properties

Molecular Formula

C12H17BrN2O2S

Molecular Weight

333.25 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-4-methylsulfonylpiperazine

InChI

InChI=1S/C12H17BrN2O2S/c1-18(16,17)15-7-5-14(6-8-15)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10H2,1H3

InChI Key

GKCVCSUGYUPKGT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)Br

Origin of Product

United States

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